molecular formula C24H22ClNO B5194220 N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B5194220
M. Wt: 375.9 g/mol
InChI Key: IDGMBCHSMSXQRS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by its cyclopropane ring structure and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzyl chloride with 3-methylbenzyl magnesium bromide to form the intermediate, which is then cyclized using a suitable cyclopropanation reagent such as diiodomethane and zinc-copper couple

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s cyclopropane ring and aromatic substituents play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide
  • N-(2-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

Uniqueness

N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-16-7-5-9-18(13-16)24(19-10-6-8-17(2)14-19)15-20(24)23(27)26-22-12-4-3-11-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGMBCHSMSXQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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